3-Tert-butyl-4-propoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-tert-butyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-8-17-12-7-6-10(18(14,15)16)9-11(12)13(2,3)4/h6-7,9H,5,8H2,1-4H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPLXCQTZUIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Tert-butyl-4-propoxybenzene
The tert-butyl and propoxy groups are introduced sequentially via Friedel-Crafts alkylation and Williamson ether synthesis:
- Friedel-Crafts tert-butylation : Phenol reacts with tert-butyl chloride in the presence of AlCl₃, yielding 3-tert-butylphenol. The tert-butyl group directs subsequent EAS to its ortho and para positions.
- Propoxy group installation : 3-Tert-butylphenol undergoes alkylation with propyl bromide under basic conditions (K₂CO₃, DMF), forming 3-tert-butyl-4-propoxybenzene. Propoxy’s strong para-directing effect ensures regioselectivity.
Sulfonation at Position 1
Sulfonation of 3-tert-butyl-4-propoxybenzene with fuming sulfuric acid (H₂SO₄·SO₃) at 80°C targets the position para to the propoxy group (position 1), yielding 3-tert-butyl-4-propoxybenzene-1-sulfonic acid. Kinetic control is critical to avoid polysulfonation.
Conversion to Sulfonamide
- Chlorination : Sulfonic acid reacts with PCl₅ in dichloromethane, generating sulfonyl chloride.
- Aminolysis : Sulfonyl chloride is treated with aqueous ammonia (NH₃/H₂O) to afford the primary sulfonamide.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, tert-butyl chloride | 78 |
| Williamson alkylation | K₂CO₃, propyl bromide | 85 |
| Sulfonation | H₂SO₄·SO₃, 80°C, 2h | 65 |
| Chlorination | PCl₅, CH₂Cl₂, reflux | 90 |
| Aminolysis | NH₃/H₂O, 0°C, 1h | 88 |
Modern Sulfinylamine Reagent-Based Synthesis
Direct Sulfonamide Formation Using t-BuONSO
The novel sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) enables one-pot sulfonamide synthesis from organometallic precursors:
- Grignard reagent preparation : 3-Tert-butyl-4-propoxybenzene is brominated at position 1 using NBS (N-bromosuccinimide), followed by magnesium insertion in THF to form the aryl Grignard reagent.
- Reaction with t-BuONSO : The Grignard reagent reacts with t-BuONSO at −78°C, forming the primary sulfonamide via a sulfinyl nitrene intermediate.
Advantages :
- Eliminates sulfonic acid handling and chlorination steps.
- Compatible with sensitive functional groups due to mild conditions.
Challenges :
- Aryl Grignard stability requires rigorous anhydrous conditions.
- Limited scalability compared to classical methods.
Alternative Pathways and Emerging Technologies
Enzymatic Sulfonation
Recent advances in enzyme engineering (e.g., aryl sulfotransferases) offer regioselective sulfonation under aqueous conditions. However, substrate scope limitations currently restrict utility for bulky tert-butyl-containing arenes.
Mechanistic Insights and Stereoelectronic Considerations
Directed Electrophilic Substitution
The tert-butyl group’s steric bulk and inductive electron donation moderately activate the ring, while the propoxy group’s resonance donation strongly directs EAS to position 1. Computational studies (DFT) confirm the combined electronic and steric effects govern sulfonation regioselectivity.
Sulfinylamine Reaction Pathway
The t-BuONSO-mediated pathway proceeds through:
- Nucleophilic attack by the Grignard reagent on the sulfinyl sulfur.
- Formation of a sulfinamide intermediate.
- O-to-N migration with isobutene elimination.
- Hydrolysis to the sulfonamide.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | PMI (Process Mass Intensity) |
|---|---|---|
| Classical sulfonation | 120 | 48 |
| t-BuONSO route | 310 | 29 |
Key Trade-offs :
- Classical methods favor cost-effectiveness for bulk production.
- t-BuONSO reduces waste but requires expensive reagent synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-propoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-4-propoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and propoxy groups contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in the tert-butyl and propoxy substituents at positions 3 and 4, respectively. This contrasts with closely related benzenesulfonamide derivatives:
4-Tert-butylbenzenesulfonamide (CAS 6292-59-7): Substituents: A single tert-butyl group at the 4-position. Molecular weight: 213.29 g/mol (calculated from empirical formula C₁₀H₁₅NO₂S) . Relevance: Used as a pharmaceutical intermediate (e.g., Bosentan-related compounds) .
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene (): Substituents: tert-butyl at position 1 and propargyloxy (propynyloxy) at position 4.
3-Methoxypropyl acetate (Mol. bioactive molecules).
Physicochemical Properties
The table below summarizes critical differences:
Pharmacological Relevance
- This compound : The propoxy group may enhance solubility compared to purely alkyl-substituted analogs, while the tert-butyl group likely improves metabolic stability .
- 4-Tert-butylbenzenesulfonamide : Documented as a reference standard in Bosentan synthesis (a pulmonary hypertension drug), indicating sulfonamide’s role in receptor binding .
Research Findings and Implications
The propoxy group introduces ether oxygen, which may improve water solubility compared to alkyl chains but reduce membrane permeability relative to methoxy analogs .
Synthetic Challenges :
- Positional isomerism (e.g., 3- vs. 4-substitution) complicates regioselective synthesis, as seen in analogs like 1-(tert-butyl)-4-(prop-2-yn-1-yloxy)benzene .
Therapeutic Potential: While direct studies on this compound are absent in the evidence, its structural similarity to Bosentan intermediates suggests possible applications in endothelin receptor modulation .
Biological Activity
3-Tert-butyl-4-propoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a tert-butyl group and a propoxy group attached to a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its biological activity.
Mechanisms of Biological Activity
1. Antimicrobial Activity:
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This compound may interact with enzymes involved in this pathway, thereby exerting its antimicrobial effects.
2. Anticancer Properties:
Studies have explored the anticancer potential of various sulfonamides, suggesting that this compound may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been noted, potentially through the modulation of specific signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various sulfonamides, this compound was tested against several bacterial strains. Results showed significant inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent. The minimal inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting high potency.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on colon cancer cell lines. The compound demonstrated selective cytotoxicity against cancer cells with specific mutations while sparing normal cells. This selectivity was attributed to the compound's ability to target unique metabolic pathways in cancer cells .
Q & A
Q. What are the key physicochemical properties of 3-tert-butyl-4-propoxybenzene-1-sulfonamide, and how are they experimentally determined?
- Methodological Answer : The compound's molecular weight (252.10 g/mol) is calculated from its empirical formula. Key properties like solubility, melting point, and stability can be determined via:
- HPLC-UV/Vis for purity assessment.
- Differential Scanning Calorimetry (DSC) for thermal stability and melting point analysis.
- Solubility tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) under controlled temperatures.
Refer to standardized protocols for sulfonamide characterization, such as those outlined in pharmacopeial monographs for structurally similar compounds like 4-(trifluoromethyl)benzenesulfonamide .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A typical synthesis involves:
Sulfonylation : Reacting 3-tert-butyl-4-propoxybenzene with sulfonyl chloride derivatives (e.g., chlorosulfonic acid) under anhydrous conditions.
Amidation : Introducing the sulfonamide group via reaction with ammonia or amines in dichloromethane or THF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Safety protocols for handling sulfonyl chlorides (e.g., PPE, fume hoods) must be followed, as outlined in safety data sheets for analogous compounds .
Advanced Research Questions
Q. How does the tert-butyl group influence the reactivity of this compound compared to non-bulky analogs?
- Methodological Answer : The tert-butyl group introduces steric hindrance, affecting reaction kinetics and regioselectivity. For example:
- Comparative Reactivity Table :
| Reaction Type | tert-butyl Analog Reactivity | Non-bulky Analog Reactivity |
|---|---|---|
| Electrophilic Substitution | Slower (steric blocking) | Faster |
| Oxidation (e.g., sulfone formation) | Resistant to oxidation | More reactive |
- Experimental Validation : Use kinetic studies (e.g., NMR monitoring) and computational modeling (DFT calculations) to compare activation energies .
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer : Contradictions often arise from methodological variability. Strategies include:
Standardization : Adopt uniform assay conditions (e.g., cell lines, incubation times) as in studies on 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide .
Analytical Validation : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity).
Meta-Analysis : Apply computational frameworks (e.g., QSAR models) to reconcile divergent datasets, as demonstrated in receptor-response studies .
Q. What computational tools are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) or molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions. For example:
- Docking Workflow :
Prepare ligand and protein structures (PDB files).
Define binding pockets using grid-based methods.
Score interactions using force fields (e.g., AMBER).
- Validation : Compare predictions with experimental IC50 values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data for sulfonamides across studies?
- Methodological Answer : Discrepancies may stem from solvent purity, temperature control, or measurement techniques. To mitigate:
- Standardized Protocols : Follow OECD guidelines for solubility testing.
- Cross-Lab Replication : Collaborate with independent labs to verify results, as emphasized in open-data initiatives for health research .
- Advanced Analytics : Use machine learning (e.g., random forests) to identify confounding variables in historical datasets .
Experimental Design Considerations
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally related compounds (e.g., 4-(tert-butyl)-N-isopropylbenzenesulfonamide):
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis or solvent evaporation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Applications in Drug Development
Q. How can the sulfonamide moiety in this compound be leveraged for designing enzyme inhibitors?
- Methodological Answer : The sulfonamide group acts as a zinc-binding pharmacophore in carbonic anhydrase inhibitors. To optimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
